molecular formula C9H9N3S B8395773 4-(2-Methylpyridin-4-yl)-1,3-dihydro-imidazole-2-thione

4-(2-Methylpyridin-4-yl)-1,3-dihydro-imidazole-2-thione

Cat. No. B8395773
M. Wt: 191.26 g/mol
InChI Key: MNVOAQZZKFJGGQ-UHFFFAOYSA-N
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Patent
US07329662B2

Procedure details

To a stirred solution of crude 1-(2-methyl-pyridin-4-yl)-2-amino-ethanone dihydrochloride (8.50 g, 35.8 mmol) in water (60 ml) was added at room temperature potassium thiocyanate (16.4 g, 168 mmol) and the reaction mixture was heated under reflux conditions for 3 h and at 0° C. for 2 h. The precipitated solid was collected by filtration, saturated sodium bicarbonate solution (100 ml) was added and the mixture was stirred at room temperature for 2 h. The product was collected by filtration to give 4-(2-methylpyridin-4-yl)-1,3-dihydro-imidazole-2-thione (5.44 g, 79%) as a light brown solid; MS (ISP) 192.2 [(M+H)+].
Name
1-(2-methyl-pyridin-4-yl)-2-amino-ethanone dihydrochloride
Quantity
8.5 g
Type
reactant
Reaction Step One
Name
potassium thiocyanate
Quantity
16.4 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.Cl.[CH3:3][C:4]1[CH:9]=[C:8]([C:10](=O)[CH2:11][NH2:12])[CH:7]=[CH:6][N:5]=1.[S-:14][C:15]#[N:16].[K+]>O>[CH3:3][C:4]1[CH:9]=[C:8]([C:10]2[NH:16][C:15](=[S:14])[NH:12][CH:11]=2)[CH:7]=[CH:6][N:5]=1 |f:0.1.2,3.4|

Inputs

Step One
Name
1-(2-methyl-pyridin-4-yl)-2-amino-ethanone dihydrochloride
Quantity
8.5 g
Type
reactant
Smiles
Cl.Cl.CC1=NC=CC(=C1)C(CN)=O
Name
potassium thiocyanate
Quantity
16.4 g
Type
reactant
Smiles
[S-]C#N.[K+]
Name
Quantity
60 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected by filtration, saturated sodium bicarbonate solution (100 ml)
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The product was collected by filtration

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=NC=CC(=C1)C=1NC(NC1)=S
Measurements
Type Value Analysis
AMOUNT: MASS 5.44 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 79.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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